
(S)-2-(Boc-amino)-4-methyl-4-pentenoic acid
Übersicht
Beschreibung
“(S)-2-(Boc-amino)-4-methyl-4-pentenoic acid” is a compound that includes a Boc-protected amino group . Boc, or tert-butyl carbamate, is a protecting group used in peptide synthesis to prevent unwanted reactions . It’s particularly useful because it can be removed under mild conditions, making it ideal for use in complex syntheses .
Synthesis Analysis
The synthesis of Boc-protected amino acids can be achieved through a chemo-selective Buchwald Hartwig cross-coupling reaction . This process involves the use of a PEPPSI-IPr Pd-catalyst and allows for the creation of a diverse range of amino ester molecules .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a Boc-protected amino group . This group is stable under acidic conditions but can be cleaved under mild basic conditions .Chemical Reactions Analysis
The Boc group in “this compound” can be removed through a deprotection process . This typically involves the use of strong acids, such as trifluoroacetic acid (TFA), in dichloromethane . The resulting tert-butyl cation can then be quenched by a suitable trapping agent .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are largely influenced by the presence of the Boc group . This group imparts stability under acidic conditions and can enhance the solubility characteristics of the compound .Wissenschaftliche Forschungsanwendungen
Epoxy Amino Acids and Hydroxyproline Derivatives
(Krishnamurthy et al., 2014) explored derivatives of 2-amino-4-pentenoic acid (allylglycine), utilizing them to efficiently resolve using enzymes and further transform into epoxy amino acids through epoxidation. The removal of Boc protection facilitated intramolecular reactions, leading to 4-hydroxyproline derivatives, highlighting a method to synthesize complex amino acids with potential in peptide synthesis and drug development.
Amino Acid Protection and Resolution
(Lodder et al., 2000) discussed N-Substituted 2-amino-4-pentenoic acid derivatives for the protection and chromatographic separation of racemic amino acids, indicating their importance in simplifying the purification and synthesis of optically pure amino acids, crucial for pharmaceutical applications.
Synthesis of Unnatural Amino Acids for Peptidomimetics
(Pascal et al., 2000) focused on the synthesis of a novel unnatural amino acid, demonstrating its utility as a building block for peptidomimetics and combinatorial chemistry, showcasing the compound's role in expanding the toolkit for drug discovery.
Stereoselective Synthesis of γ-Fluorinated α-Amino Acids
(Laue et al., 2000) described the diastereoselective synthesis of fluorinated amino acids, including (S)-2-amino-4-fluoro-4-pentenoic acid, highlighting its potential in the development of novel pharmaceuticals with enhanced properties.
Pentanol Isomer Synthesis in Engineered Microorganisms
(Cann & Liao, 2009) discussed the metabolic engineering of microorganisms for the production of pentanol isomers from amino acid substrates, indicating the broader implications of amino acid derivatives in biofuel production.
Wirkmechanismus
Target of Action
It is known that boc-protected amino acids are widely used in the synthesis of peptides . These peptides can interact with a variety of biological targets, including enzymes, receptors, and ion channels, depending on their sequence and structure.
Mode of Action
The mode of action of (S)-2-(Boc-amino)-4-methyl-4-pentenoic acid is primarily through its role as a building block in peptide synthesis . The Boc group serves as a protective group for the amino function during peptide synthesis, preventing unwanted side reactions . Once the peptide chain is assembled, the Boc group can be removed under acidic conditions .
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on the specific peptide that it is incorporated into. Peptides can participate in a wide range of biological processes, from acting as neurotransmitters to serving as hormones, and can influence pathways related to inflammation, immune response, cell growth, and many others .
Result of Action
The result of the action of this compound would be the synthesis of a specific peptide with biological activity. The exact molecular and cellular effects would depend on the nature of the peptide and its biological targets .
Action Environment
The action, efficacy, and stability of this compound and the peptides it forms can be influenced by various environmental factors. These can include pH, temperature, the presence of other biomolecules, and the specific cellular or tissue environment .
Safety and Hazards
The safety and hazards associated with “(S)-2-(Boc-amino)-4-methyl-4-pentenoic acid” largely depend on the specific conditions under which it is handled and used . For instance, the deprotection process can generate potentially genotoxic impurities, especially if non-volatile . Therefore, it’s important to follow appropriate safety procedures and local laws when handling this compound .
Zukünftige Richtungen
The future directions for the use of “(S)-2-(Boc-amino)-4-methyl-4-pentenoic acid” and similar compounds lie in their potential applications in peptide synthesis . The ability to selectively protect and deprotect amino groups makes these compounds valuable tools in the creation of complex peptides .
Biochemische Analyse
Biochemical Properties
(S)-2-(Boc-amino)-4-methyl-4-pentenoic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. The compound interacts with various enzymes, proteins, and other biomolecules during these processes. For instance, it can be incorporated into peptide chains through the action of peptide synthetases, which catalyze the formation of peptide bonds between amino acids. The Boc protecting group ensures that the amino group remains unreactive until the desired point in the synthesis, preventing unwanted side reactions .
Cellular Effects
The effects of this compound on cellular processes are primarily related to its role in peptide synthesis. By facilitating the incorporation of specific amino acid residues into peptides, the compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, peptides synthesized using this compound may act as signaling molecules that bind to cell surface receptors, triggering intracellular signaling cascades that regulate gene expression and metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The Boc protecting group is removed under acidic conditions, exposing the amino group, which can then participate in peptide bond formation. This process is catalyzed by peptide synthetases, which facilitate the nucleophilic attack of the amino group on the carbonyl carbon of another amino acid, forming a peptide bond. Additionally, the compound may interact with enzymes involved in post-translational modifications, influencing the activity and function of the resulting peptides .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The Boc protecting group is relatively stable under neutral conditions but can be removed under acidic conditions, leading to the exposure of the amino group. Over time, the compound may undergo hydrolysis or other degradation reactions, which can affect its efficacy in peptide synthesis. Long-term studies have shown that the stability of this compound is crucial for its consistent performance in biochemical applications .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and can be effectively incorporated into peptides without causing significant adverse effects. At higher doses, there may be threshold effects, including potential toxicity or adverse reactions. Studies have shown that careful dosage optimization is essential to achieve the desired biochemical outcomes while minimizing any negative effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to peptide and protein synthesis. The compound interacts with enzymes such as peptide synthetases and proteases, which facilitate its incorporation into peptides and subsequent degradation. Additionally, the Boc protecting group can be metabolized by specific enzymes, leading to the release of the free amino acid, which can then participate in further biochemical reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments where peptide synthesis occurs. The distribution of the compound can also be influenced by its physicochemical properties, such as solubility and stability, which affect its ability to diffuse through cellular membranes .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, the compound may be localized to the endoplasmic reticulum, where peptide synthesis occurs, or to other organelles involved in protein processing and modification. The specific localization of the compound can influence its activity and function, as well as its interactions with other biomolecules .
Eigenschaften
IUPAC Name |
(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5/h8H,1,6H2,2-5H3,(H,12,15)(H,13,14)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWOMLAFEJVSSA-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
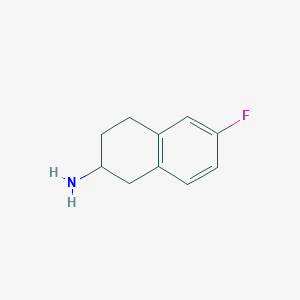
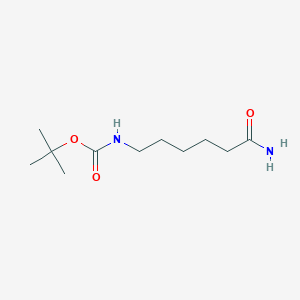
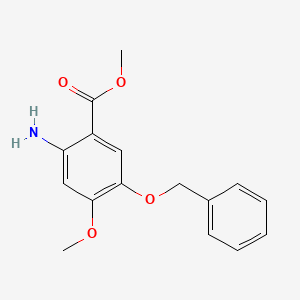
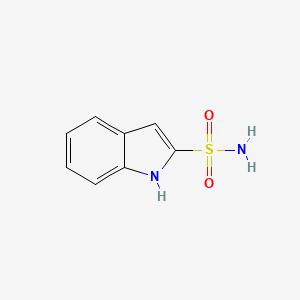
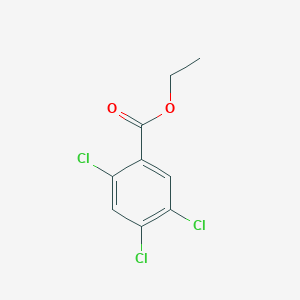
![4-[3-[3,5-bis(4-carboxyphenyl)-2,4,6-trimethylphenyl]-5-(4-carboxyphenyl)-2,4,6-trimethylphenyl]benzoic acid](/img/structure/B3178926.png)
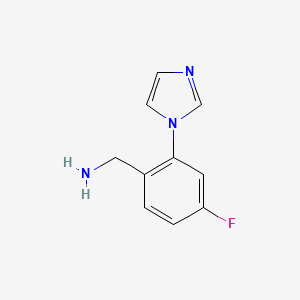
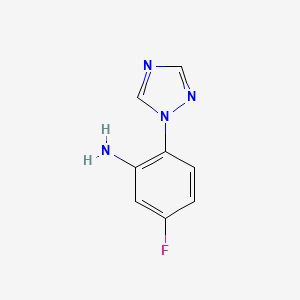
![Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B3178954.png)
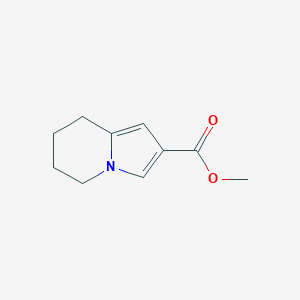
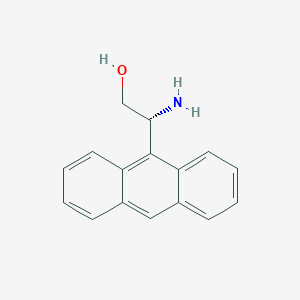
![Sodium 5-chlorobenzo[d]oxazole-2-carboxylate](/img/structure/B3178974.png)


